REACTION_SMILES
|
[Br:1][CH2:2][CH2:3][O:4][c:5]1[cH:6][cH:7][c:8]([CH:9]=[O:10])[cH:11][cH:12]1.[C:24](=[O:25])([O-:26])[O-:27].[CH3:30][N:31]([CH3:32])[CH:33]=[O:34].[K+:28].[K+:29].[OH2:35].[c:13]1(=[O:23])[nH:14][n:15][cH:16][c:17]2[cH:18][cH:19][cH:20][cH:21][c:22]12>>[CH2:2]([CH2:3][O:4][c:5]1[cH:6][cH:7][c:8]([CH:9]=[O:10])[cH:11][cH:12]1)[n:14]1[c:13](=[O:23])[c:22]2[c:17]([cH:16][n:15]1)[cH:18][cH:19][cH:20][cH:21]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccc(OCCBr)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=c1[nH]ncc2ccccc12
|
Name
|
|
Type
|
product
|
Smiles
|
O=Cc1ccc(OCCn2ncc3ccccc3c2=O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |